molecular formula C18H17FN6O4 B2553443 methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 898410-60-1

methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

Cat. No. B2553443
CAS RN: 898410-60-1
M. Wt: 400.37
InChI Key: GYAGPVCDKOZAHJ-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazine class, which is known for its biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures have been studied for their potential applications in pharmaceuticals and agriculture. For instance, 1,2,4-triazines and their condensed derivatives have been used in the treatment of various conditions, including erectile dysfunction, inflammation, depression, and as anticonvulsants .

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives often involves reactions with amidrazones and dimethyl acetylenedicarboxylate, as described in the synthesis of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene]acetate . The process typically includes cyclization steps and can be influenced by the choice of solvents and catalysts like triethylamine.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The specific compound mentioned would likely have a complex structure due to the presence of multiple substituents, including a fluorophenyl group and a purine moiety. The crystal structures of related compounds, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, have been characterized by hydrogen bonding and are of interest in the field of nonlinear optics .

Chemical Reactions Analysis

1,2,4-triazine derivatives can undergo various chemical reactions, including oxidation and rearrangement. For example, 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one undergoes aerial oxidation to yield a mixture of oxidized products . These reactions can lead to changes in the molecular structure and the formation of new derivatives with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. The presence of a fluorophenyl group can contribute to the hydrophobic nature of these compounds, allowing them to be analyzed using reversed-phase HPLC . The stability of fluorescent derivatives in both acidic and basic solutions is also a notable property, as it facilitates further manipulation and structural analysis .

Scientific Research Applications

Crystal Structures and Materials for Nonlinear Optics

Research on compounds with structural elements similar to the specified molecule, such as triazine and fluorophenyl groups, has been conducted in the context of materials science, particularly for applications in nonlinear optics (NLO). For example, the study of crystal structures and packing of compounds like 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine has contributed to the development of new materials for octupolar NLO applications. These materials are characterized by their noncentrosymmetric structures and the presence of dimeric Piedfort Units, which extend into two-dimensional networks. Such materials have potential applications in optical technologies, including laser frequency conversion and optical data storage (Boese et al., 2002).

Synthesis and Antitumor Activity of Triazino-Purines

In the pharmaceutical field, compounds related to the specified molecule, particularly those containing triazino-purine structures, have been synthesized and evaluated for their biological activities. For instance, novel heterocycles like [1,2,4]triazino[3,2-f]purines have been synthesized and assessed for their antitumor activities. These compounds, derived from reactions involving 7,8-diamino-1,3-dimethylxanthine, have shown potential as antitumor agents, highlighting the relevance of such structures in medicinal chemistry (Ueda et al., 1987).

Fluorescent Dyes with Large Stokes Shifts

Derivatives of isomeric triazines, similar in some structural aspects to the molecule , have been synthesized for applications as fluorescent dyes exhibiting large Stokes shifts. These compounds, obtained through multistep reaction sequences, demonstrate pronounced green fluorescence due to an intramolecular proton transfer in the excited state, which results in a large Stokes shift. Such materials are of interest in the development of optical sensors and imaging agents (Rihn et al., 2012).

properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O4/c1-22-15-14(16(27)23(2)18(22)28)24-8-12(10-4-6-11(19)7-5-10)21-25(17(24)20-15)9-13(26)29-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAGPVCDKOZAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16798144

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